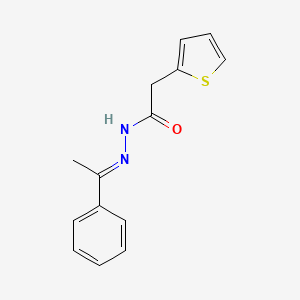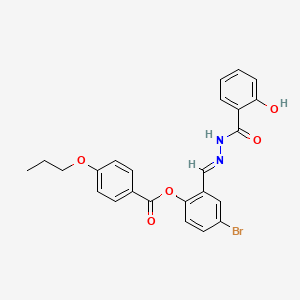
4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C27H27BrN2O5 and a molecular weight of 539.431 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxybenzoyl group, and a propoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves multiple steps. One common method starts with the reaction of 4-bromo-2-hydroxybenzaldehyde with carbohydrazide to form an intermediate compound. This intermediate is then reacted with 4-propoxybenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the reaction progress and confirm the product’s identity .
化学反应分析
Types of Reactions
4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of the compound.
4-Propoxybenzoic acid: Another precursor used in the synthesis.
Carbohydrazide: A key reagent in the formation of the intermediate compound.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry .
属性
CAS 编号 |
767339-06-0 |
|---|---|
分子式 |
C24H21BrN2O5 |
分子量 |
497.3 g/mol |
IUPAC 名称 |
[4-bromo-2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C24H21BrN2O5/c1-2-13-31-19-10-7-16(8-11-19)24(30)32-22-12-9-18(25)14-17(22)15-26-27-23(29)20-5-3-4-6-21(20)28/h3-12,14-15,28H,2,13H2,1H3,(H,27,29)/b26-15+ |
InChI 键 |
GUZBJSXYLCXHJB-CVKSISIWSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3O |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12017801.png)
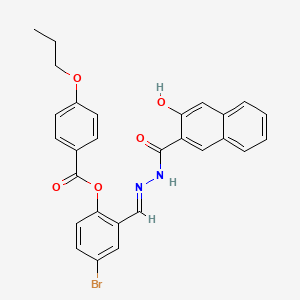

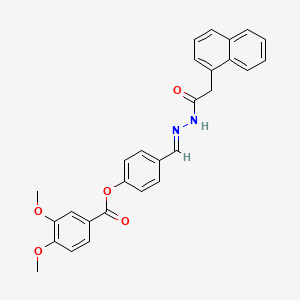

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12017830.png)
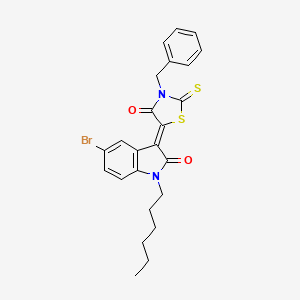

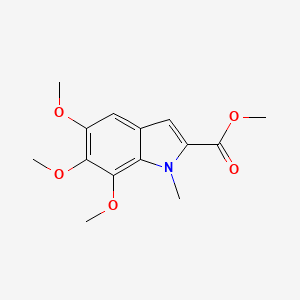
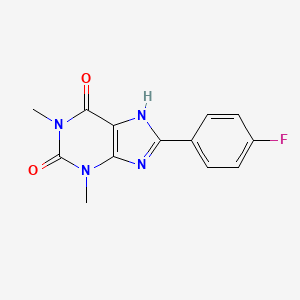
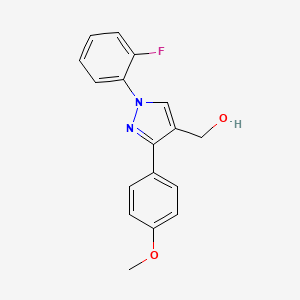
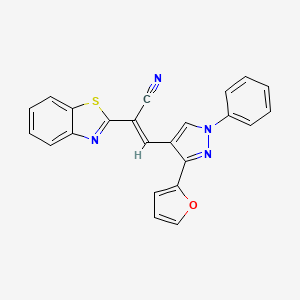
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017904.png)
